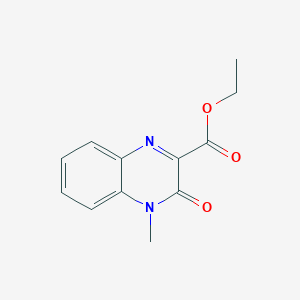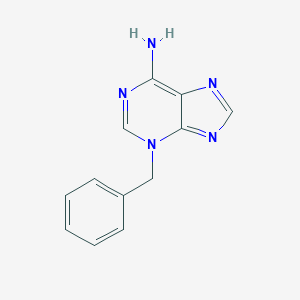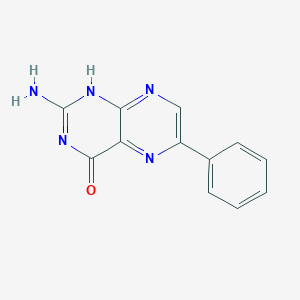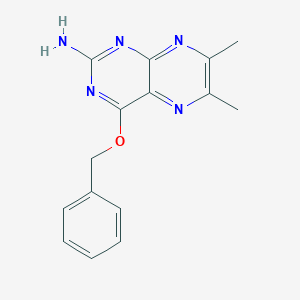![molecular formula C9H10N2 B189836 3-Ethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 10299-74-8](/img/structure/B189836.png)
3-Ethyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3-Ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This molecule has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Mécanisme D'action
The mechanism of action of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to inhibit viral replication by targeting specific viral proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine are diverse and depend on the specific application. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit viral replication. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ethyl-1H-pyrrolo[2,3-b]pyridine in lab experiments is its diverse range of biological activities. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, making it a promising candidate for further development. However, one of the limitations is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-Ethyl-1H-pyrrolo[2,3-b]pyridine. One potential application is in the development of novel cancer therapeutics. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further study. Additionally, its anti-inflammatory and antiviral properties make it a potential candidate for the treatment of various inflammatory and viral diseases. Furthermore, the development of novel synthetic methods to improve the yield and purity of the compound could make it more accessible for further study.
Applications De Recherche Scientifique
3-Ethyl-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have antiviral activity against the hepatitis C virus.
Propriétés
Numéro CAS |
10299-74-8 |
|---|---|
Nom du produit |
3-Ethyl-1H-pyrrolo[2,3-b]pyridine |
Formule moléculaire |
C9H10N2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-ethyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H10N2/c1-2-7-6-11-9-8(7)4-3-5-10-9/h3-6H,2H2,1H3,(H,10,11) |
Clé InChI |
MVVXQWGFSJITIZ-UHFFFAOYSA-N |
SMILES |
CCC1=CNC2=C1C=CC=N2 |
SMILES canonique |
CCC1=CNC2=C1C=CC=N2 |
Synonymes |
3-Ethyl-1H-pyrrolo[2,3-b]pyridine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

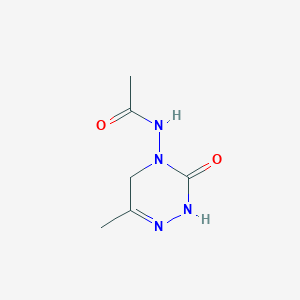
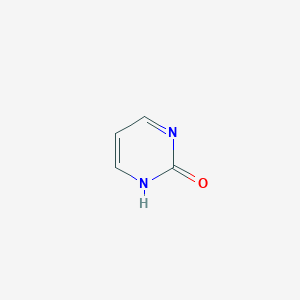
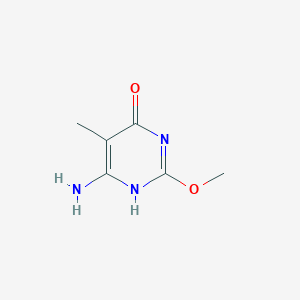
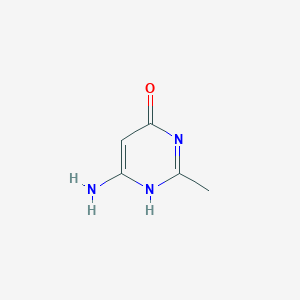
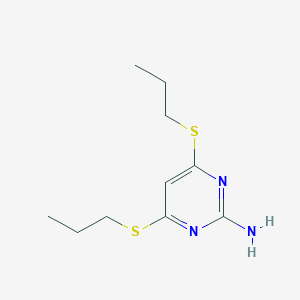
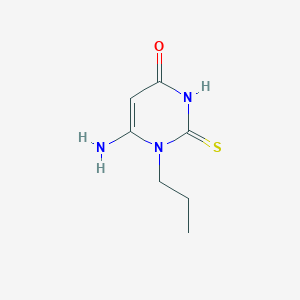
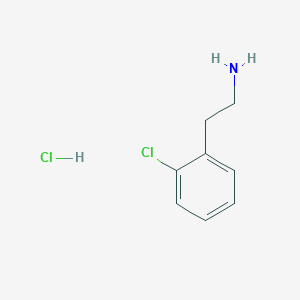
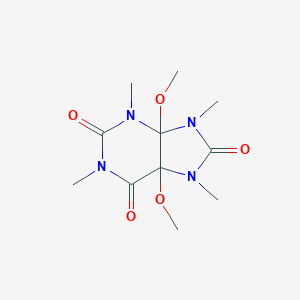
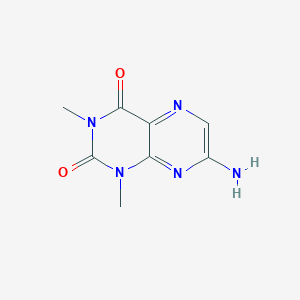
![6-Benzyl-1-(propan-2-yl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B189768.png)
